REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([CH2:8][CH3:9])[CH:5]=[CH:4][N:3]=1.[CH3:10][C:11]1[CH:12]=[C:13]([CH:15]=[C:16]([B:18]2[O:22][C:21]([CH3:24])([CH3:23])[C:20]([CH3:26])([CH3:25])[O:19]2)[CH:17]=1)[NH2:14].CS(O)(=O)=O>O1CCOCC1.C(OCC)(=O)C>[CH2:8]([C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:14][C:13]2[CH:15]=[C:16]([B:18]3[O:22][C:21]([CH3:23])([CH3:24])[C:20]([CH3:26])([CH3:25])[O:19]3)[CH:17]=[C:11]([CH3:10])[CH:12]=2)[N:7]=1)[CH3:9]
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Name
|
|
Quantity
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0.98 g
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Type
|
reactant
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Smiles
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ClC1=NC=CC(=N1)CC
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Name
|
|
Quantity
|
1.794 g
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Type
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reactant
|
Smiles
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CC=1C=C(N)C=C(C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
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Smiles
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CS(=O)(=O)O
|
Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.145 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)CC
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The flask was cooled
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Type
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TEMPERATURE
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Details
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heated for another 6.5 hours
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Duration
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6.5 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled
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Type
|
WASH
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Details
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washed with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Type
|
CUSTOM
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Details
|
The resulting reddish brown solid 4-ethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidin-2-amine (3.44 g as a 80:20 w/w mixture with 1,4-dioxane) was used without further purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=NC(=NC=C1)NC1=CC(=CC(=C1)B1OC(C(O1)(C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |